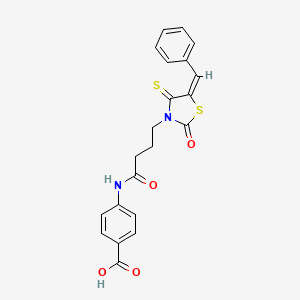

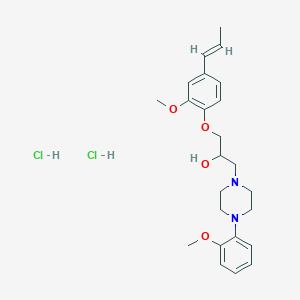

![molecular formula C12H13NO4 B2637176 2-[(Tetrahydro-furan-2-carbonyl)-amino]-benzoic acid CAS No. 626218-00-6](/img/structure/B2637176.png)

2-[(Tetrahydro-furan-2-carbonyl)-amino]-benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Acaricidal Activity

Structural modification of octadecanoic acid-3,4-tetrahydrofuran diester, a derivative related to 2-[(Tetrahydro-furan-2-carbonyl)-amino]-benzoic acid, has demonstrated significant acaricidal activity. Specifically, benzoic acid-2-benzyloxy-3,4-tetrahydrofuran diester has shown enhanced acaricidal activity, destroying the body structure of mites, dissolving dermal organelles, and ablating nuclear chromatin. This compound's mechanism is linked to interfering with the energy metabolism in Sarcoptes scabiei, impacting crucial processes such as the citric acid cycle, oxidative phosphorylation pathway, and fatty acid metabolism (Li et al., 2022).

Synthesis Pathways

Studies have explored the synthesis pathways involving compounds related to 2-[(Tetrahydro-furan-2-carbonyl)-amino]-benzoic acid. For instance, the Diels–Alder and dehydration reactions of biomass-derived furan and acrylic acid offer routes to benzoic acid, minimizing side reactions. This protocol involves catalysis by Lewis acidic zeolite catalysts and achieves high turnover frequency and yield (Mahmoud et al., 2015).

Interaction with Amino Acids

The interaction of 3H-furan-2-ones and 4-oxobutanoic acids with 2-(aminophenyl)methanol, a process relevant to the study of compounds similar to 2-[(Tetrahydro-furan-2-carbonyl)-amino]-benzoic acid, results in the formation of various benzopyrroloxazine derivatives. Quantum-chemical calculations have been used to substantiate the reaction mechanisms, indicating the influence of substrate structure on the resulting compounds (Amalʼchieva et al., 2022).

Antibacterial Activity

Some Schiff bases derived from 4-aminobenzoic acid, structurally related to 2-[(Tetrahydro-furan-2-carbonyl)-amino]-benzoic acid, have been synthesized and screened for their potential as antibacterial agents. The study involved evaluating the effects of different solvents and molecular structures on the antibacterial activity against medically important bacterial strains (Parekh et al., 2005).

properties

IUPAC Name |

2-(oxolane-2-carbonylamino)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c14-11(10-6-3-7-17-10)13-9-5-2-1-4-8(9)12(15)16/h1-2,4-5,10H,3,6-7H2,(H,13,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBSHSAISLICYDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=O)NC2=CC=CC=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(Tetrahydro-furan-2-carbonyl)-amino]-benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide](/img/structure/B2637096.png)

![3-benzyl-N-(4-(dimethylamino)phenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2637102.png)

![methyl 4-{[3-(4-ethoxy-2-hydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate](/img/structure/B2637104.png)

![2,5-dimethoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2637108.png)

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-nitrobenzenesulfonamide](/img/structure/B2637109.png)

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3,5-dimethoxyphenyl)urea](/img/structure/B2637110.png)